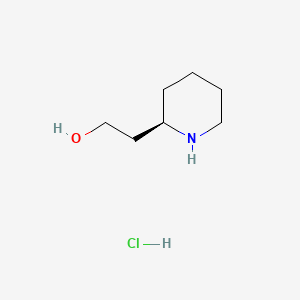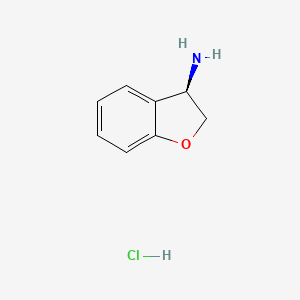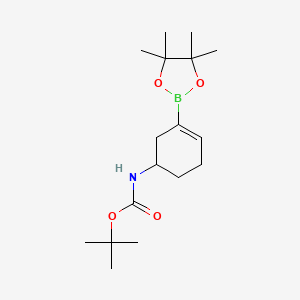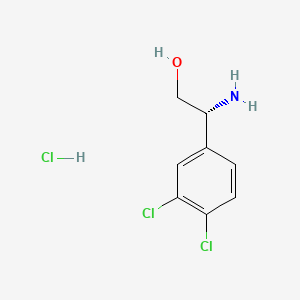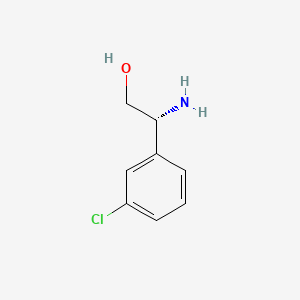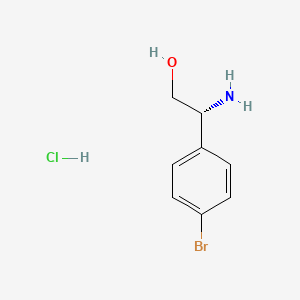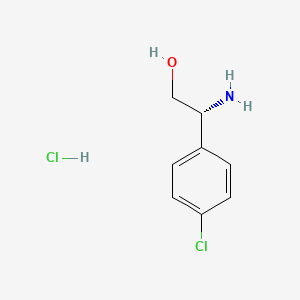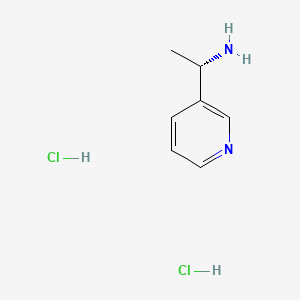
(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride” is a chemical compound with the CAS Number: 40154-84-5 . It has a molecular weight of 195.09 and its IUPAC name is (1S)-1-(3-pyridinyl)ethanamine dihydrochloride . It is typically stored in a dry, room temperature environment .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2.2ClH/c1-6(8)7-3-2-4-9-5-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m0…/s1 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular formula of C7H12Cl2N2 and a molecular weight of 195.09 .Applications De Recherche Scientifique
Applications in Chemistry and Material Science
Coordination Chemistry and Complex Formation
Pyridine derivatives, including those similar to "(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride," are significant in coordination chemistry. They are known for forming complex compounds with distinct spectroscopic properties, structures, and magnetic or electrochemical activities, which are crucial for developing advanced materials and catalysts (Boča, Jameson, & Linert, 2011).
Chemosensing Applications
Pyridine derivatives play a critical role as chemosensors due to their high affinity for various ions and neutral species. Their applications range from environmental to biological sample analysis, highlighting their utility in analytical chemistry for detecting specific molecules or ions (Abu-Taweel et al., 2022).
Medicinal Chemistry and Pharmacology
Biological Activity and Drug Development
The structural diversity of pyridine derivatives underpins their broad biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This diversity makes them valuable scaffolds in medicinal chemistry for developing new therapeutic agents (Altaf et al., 2015).
Synthetic Intermediates for Heterocycles
Compounds like "this compound" serve as versatile synthetic intermediates for constructing various heterocyclic compounds, essential for pharmaceutical development. Their use in synthesizing pyridine, pyrimidine, and pyrrole derivatives highlights their importance in accessing biologically active molecules (Negri, Kascheres, & Kascheres, 2004).
Environmental and Agrochemical Research
Agrochemical Development
Pyridine-based compounds are crucial in developing agrochemicals, such as pesticides and herbicides. Their role in discovering new lead compounds through Intermediate Derivatization Methods emphasizes their importance in enhancing agricultural productivity and pest management (Guan et al., 2016).
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These statements indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 and P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do .
Propriétés
IUPAC Name |
(1S)-1-pyridin-3-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-6(8)7-3-2-4-9-5-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDMOCFYBMVHLU-ILKKLZGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=CC=C1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

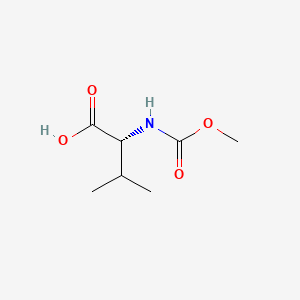

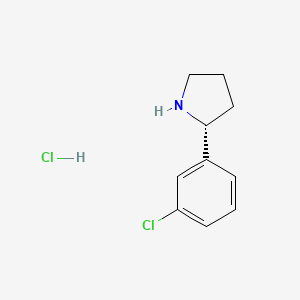

![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile](/img/structure/B591887.png)
